molecular formula C22H24N8O5 B11561551 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11561551
M. Wt: 480.5 g/mol
InChI Key: VJPLWOKIYOQLKA-OEAKJJBVSA-N
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Description

This compound is a triazine-based hydrazone derivative featuring a 4-ethoxy-3-hydroxybenzaldehyde moiety linked via a hydrazone bridge to a 1,3,5-triazine ring substituted with a 4-nitroanilino group and a morpholinyl group. The 4-nitroanilino substituent is electron-withdrawing, which may influence electronic properties and reactivity, whereas the morpholinyl group contributes to solubility and pharmacokinetic behavior.

Properties

Molecular Formula

C22H24N8O5

Molecular Weight

480.5 g/mol

IUPAC Name

2-ethoxy-5-[(E)-[[4-morpholin-4-yl-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

VJPLWOKIYOQLKA-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Origin of Product

United States

Preparation Methods

Functionalization of Cyanuric Chloride

The triazine backbone is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. The order of substitution is critical:

  • Morpholine Introduction : The less reactive 4-position of cyanuric chloride reacts with morpholine at 0–5°C in anhydrous tetrahydrofuran (THF), yielding 4-morpholino-2,6-dichloro-1,3,5-triazine.

  • 4-Nitroanilino Substitution : The intermediate reacts with 4-nitroaniline in the presence of NaHCO₃ at 50–60°C, replacing one chlorine atom.

Reaction Conditions :

StepReagentSolventTemperatureTimeYield
1MorpholineTHF0–5°C2 h85%
24-NitroanilineAcetone50–60°C6 h78%

Hydrazone Formation

Condensation with 4-Ethoxy-3-Hydroxybenzaldehyde

The final hydrazone linkage is formed via condensation between the triazine-hydrazine intermediate and 4-ethoxy-3-hydroxybenzaldehyde. This step requires acid catalysis (e.g., glacial acetic acid) in ethanol under reflux:

Procedure :

  • Hydrazine Intermediate : 4-Morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-amine is treated with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 4 hours.

  • Aldehyde Condensation : The resulting hydrazine reacts with 4-ethoxy-3-hydroxybenzaldehyde (1.1 eq) in ethanol containing acetic acid (5% v/v) at 70°C for 8 hours.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Molar Ratio (Hydrazine:Aldehyde)1:1.1Maximizes conversion (92%)
Catalyst (Acetic Acid)5% v/vPrevents side reactions
Reaction Time8 hCompletes imine formation

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). The target compound elutes at Rf = 0.52 (hexane:EtOAc 9:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.81 (s, NH), 8.99–7.43 (m, Ar-H), 4.26 (s, OCH₂CH₃), 3.75 (m, morpholine), 1.42 (t, CH₃).

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time from 8 hours to 45 minutes, improving yield to 94%.

Solvent Effects

Comparative Yields :

SolventYield (%)Purity (%)
Ethanol9298
DMF8590
Acetonitrile7888

Ethanol is preferred due to its polarity and compatibility with acid catalysis.

Mechanistic Insights

Hydrazone Formation Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the C=N bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.

Side Reactions and Mitigation

  • Oxime Formation : Minimized by using anhydrous conditions and excluding oxidizing agents.

  • Polymerization : Controlled by maintaining a 1:1.1 hydrazine-to-aldehyde ratio.

Industrial-Scale Considerations

Cost-Effective Substitutes

  • Morpholine Source : Replacing morpholine with piperazine increases cost but improves solubility.

  • Catalyst Recycling : Acetic acid is recovered via distillation (85% recovery rate).

Environmental Impact

Waste Stream Analysis :

ComponentQuantity (kg/kg product)Treatment Method
Unreacted Hydrazine0.12Neutralization
Solvent (Ethanol)2.5Distillation

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. The structural features of this hydrazone may enhance its efficacy against bacterial and fungal pathogens .
  • Anticancer Properties : Some studies suggest that compounds with similar triazine structures can inhibit cancer cell proliferation. The unique combination of the hydrazone linkage alongside the triazine ring may contribute to its potential as an anticancer agent .
  • Antioxidant Activity : Compounds containing phenolic structures are known for their antioxidant properties. The 4-ethoxy-3-hydroxybenzaldehyde component may provide protective effects against oxidative stress .

Agrochemical Applications

Due to its chemical structure, this compound may also be explored for use in agriculture:

  • Herbicidal Activity : Similar hydrazone derivatives have been investigated for their herbicidal properties, suggesting that this compound could potentially be developed into an effective herbicide for crop protection .
  • Insecticidal Properties : The nitrogen-containing heterocycles often exhibit insecticidal activity, making this compound a candidate for further exploration in pest control formulations .

Material Sciences

The unique properties of this compound may also lend themselves to applications in material sciences:

  • Polymer Chemistry : The incorporation of hydrazone linkages into polymer matrices can enhance mechanical properties and thermal stability. This compound could be utilized in the synthesis of novel polymeric materials with tailored functionalities .

Case Studies

Several studies have illustrated the potential applications of compounds similar to 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone:

  • A study published in Pharmaceutical Chemistry Journal reported on the synthesis and biological evaluation of related triazine derivatives, highlighting their efficacy against various cancer cell lines and their mechanism of action through apoptosis induction .
  • Research detailed in Journal of Agricultural and Food Chemistry explored the herbicidal activity of triazine-based compounds, demonstrating significant effectiveness against common agricultural weeds while being safe for crops .
  • A recent publication in Materials Science investigated the use of hydrazone compounds in creating advanced materials with enhanced thermal properties, paving the way for applications in electronics and coatings .

Mechanism of Action

The mechanism by which 2-ETHOXY-5-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine-Based Hydrazones and Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications References
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone Benzaldehyde hydrazone 4-Ethoxy-3-hydroxybenzaldehyde; 4-nitroanilino; morpholinyl ~460 (estimated) Electron-withdrawing nitro group; flexible hydrazone linkage; hydroxy for H-bonding Antimicrobial, anticancer
5-{4-Chloro-3-nitrophenyl}-2-furaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone Furaldehyde hydrazone 5-(4-chloro-3-nitrophenyl)furaldehyde; methoxy; morpholinyl 459.84 Chloro and nitro groups enhance hydrophobicity; furan heterocycle Not specified (likely similar)
Bis(morpholino-1,3,5-triazine) derivatives (e.g., Compound 21, 22, 30) Ureido-linked triazine Dual morpholinyl groups; ureido/benzoate functional groups ~500–600 High symmetry; ureido linker for target interaction; improved solubility Kinase inhibition, drug leads

Key Findings:

Structural Variations: Aldehyde vs. Furaldehyde: The main compound’s benzaldehyde group (with ethoxy and hydroxy substituents) contrasts with the furaldehyde in the analog, which features a chloro-nitrophenyl group. The benzaldehyde’s hydroxy group may enhance solubility and H-bonding capacity, while the furaldehyde’s nitro and chloro groups increase hydrophobicity . In contrast, the compound’s methoxy group is electron-donating, which may alter electronic density and interaction profiles . Bis-morpholino derivatives (–6) prioritize solubility and symmetry, likely for improved pharmacokinetics .

Synthetic Considerations: Hydrazone formation (common to both the main compound and analog) typically involves refluxing aldehydes with hydrazine derivatives in ethanol/acetic acid, as seen in triazole synthesis (). The nitro group in the main compound may require controlled conditions to avoid side reactions .

Bis-morpholino derivatives (–6) are explicitly designed for kinase targeting, highlighting the role of triazine symmetry in drug design .

Biological Activity

The compound 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and possibly anticancer properties, supported by various studies and findings.

Antimicrobial Activity

Hydrazone derivatives are known for their antimicrobial properties. A study highlighted the synthesis of various hydrazone derivatives, including those based on 4-hydroxybenzaldehyde. These compounds exhibited significant antibacterial activity against a range of bacterial strains.

Table 1: Antibacterial Activity of Hydrazone Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/ml)
8Staphylococcus aureus2150
10Escherichia coli2150
14Bacillus subtilis2232

In these studies, compounds derived from 4-Ethoxy-3-hydroxybenzaldehyde showed zones of inhibition comparable to standard antibiotics like ciprofloxacin and ampicillin .

Anti-inflammatory Properties

Research has indicated that certain hydrazone derivatives possess anti-inflammatory properties. The synthesis of metal complexes with hydrazone ligands has shown promising results in reducing inflammation markers in vitro. For instance, transition metal complexes derived from hydrazones were tested for their ability to inhibit inflammatory responses in cell cultures .

Anticancer Activity

Emerging studies suggest that hydrazone compounds may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells via the modulation of various signaling pathways. For example, certain hydrazones have been shown to inhibit cell proliferation in various cancer cell lines, potentially through the activation of caspase pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of synthesized hydrazones were evaluated against multiple bacterial strains. The findings indicated that some derivatives exhibited higher antibacterial activity than traditional antibiotics, suggesting their potential as therapeutic agents against resistant bacterial strains .
  • Inflammatory Response Modulation : In vitro studies demonstrated that certain hydrazones could significantly reduce the production of pro-inflammatory cytokines in macrophage models. This suggests a potential application in treating inflammatory diseases .
  • Cancer Cell Line Studies : In laboratory settings, specific hydrazones were tested on human cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis, which could lead to their development as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling hydrazine derivatives with substituted aldehydes. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol, followed by solvent evaporation and crystallization, yields hydrazone products. Adjusting reaction time (e.g., 12–18 hours), solvent polarity (DMSO vs. ethanol), and acid catalysts (e.g., glacial acetic acid) can optimize yields (65%–85%) and purity .

Q. How can researchers characterize the compound’s structural integrity using spectroscopic methods?

  • Methodological Answer: Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the hydrazone bond formation and substitution patterns. For example, 1H^1H-NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons near nitro groups, while IR stretches at ~1600–1650 cm1^{-1} confirm C=N bonds. Mass spectrometry (HRMS) validates molecular weight accuracy .

Q. What are the recommended protocols for evaluating the compound’s preliminary biological activity?

  • Methodological Answer: Screen for antimicrobial or anticancer activity via broth microdilution (MIC assays) or MTT cell viability tests. Use concentrations ranging from 1–100 µM, and compare results with positive controls (e.g., doxorubicin). Note that electron-withdrawing groups (e.g., nitro) may enhance bioactivity by modulating electron density in the triazine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: Use density functional theory (DFT) to calculate electrostatic potential maps and molecular docking (e.g., AutoDock Vina) to simulate binding affinities. Focus on hydrogen-bonding interactions between the morpholine oxygen, hydrazone NH, and active-site residues (e.g., catalytic lysine in kinases). Validate predictions with experimental IC50_{50} values .

Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?

  • Methodological Answer: Apply triangulation by cross-verifying results with alternative assays (e.g., SPR for binding kinetics vs. cell-based assays). For instance, discrepancies in IC50_{50} values may arise from off-target effects or solubility issues. Use HPLC to confirm compound stability under assay conditions and revise synthetic routes to improve bioavailability .

Q. How does the morpholine substituent influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer: The morpholine group enhances solubility via its oxygen lone pairs and modulates electron density in the triazine ring. Compare logP values (experimental vs. computational) to assess hydrophilicity. Reactivity studies (e.g., hydrolysis under acidic conditions) reveal stability trends, critical for designing pH-sensitive prodrugs .

Q. What advanced techniques validate crystallographic or supramolecular structures of the compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the dihedral angle between the triazine and benzaldehyde moieties. Pair with powder XRD to assess polymorphism. For non-crystalline samples, dynamic light scattering (DLS) evaluates aggregation tendencies .

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